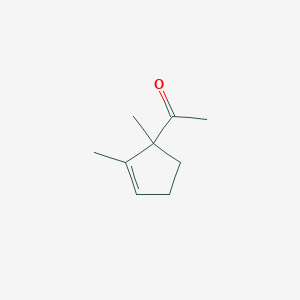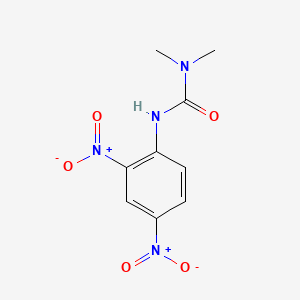
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is also known by other names such as 3-(2,4-dinitrophenyl)-1,1-dimethylurea . This compound is characterized by the presence of a dinitrophenyl group attached to a dimethylurea moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- typically involves the reaction of 2,4-dinitrophenyl isocyanate with dimethylamine . The reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitrophenyl isocyanate+Dimethylamine→Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: undergoes various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as in the presence of a like .
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas , palladium on carbon , acids , and bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- exerts its effects involves interactions with specific molecular targets. The nitro groups in the compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: can be compared with other similar compounds such as:
- Urea, 1,1-dimethyl-3-(2,4-dichlorophenyl)-
- Urea, 1,1-dimethyl-3-(2,4-dimethylphenyl)-
- Urea, 1,1-dimethyl-3-(2,4-difluorophenyl)-
These compounds share a similar urea backbone but differ in the substituents on the aromatic ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- in terms of its reactivity and applications.
Propiedades
Número CAS |
73953-80-7 |
|---|---|
Fórmula molecular |
C9H10N4O5 |
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
3-(2,4-dinitrophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10N4O5/c1-11(2)9(14)10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5H,1-2H3,(H,10,14) |
Clave InChI |
YNGYYVJAOOEVDA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
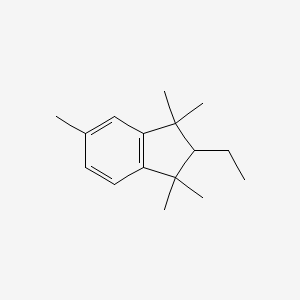
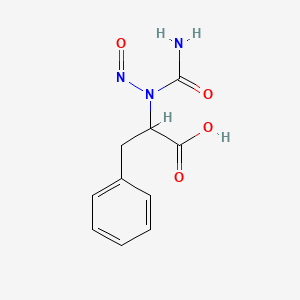



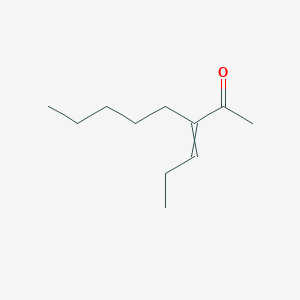
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
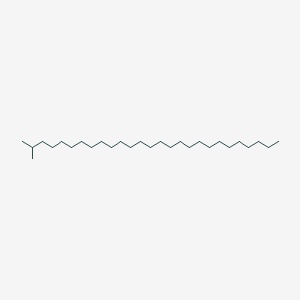

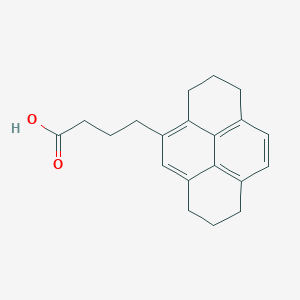
![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
